molecular formula C12H19NO3 B2428209 Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2386483-52-7

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B2428209
CAS No.: 2386483-52-7
M. Wt: 225.288
InChI Key: QMIBCYKQLUOEOA-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound with the molecular formula C12H19NO3. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the oxo group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)4-5-12(13)6-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBCYKQLUOEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reaction Setup : Dissolve tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (1.00 g, 4.69 mmol) in anhydrous dichloromethane (20 mL) under nitrogen.
  • Oxidation : Add DMP (2.10 g, 4.95 mmol) in two batches at 0°C.
  • Workup : After 30 minutes, dilute with ethyl acetate, wash with saturated sodium bicarbonate, dry over sodium sulfate, and concentrate.
  • Purification : Perform flash chromatography (10–50% ethyl acetate/heptane) to isolate the ketone as a white solid (73% yield).

Key Data:

Parameter Value
Starting Material 6-Hydroxy derivative
Oxidizing Agent Dess-Martin periodinane
Solvent Dichloromethane
Temperature 0°C → room temperature
Yield 73%

This method is favored for its high efficiency and mild conditions, minimizing side reactions such as over-oxidation or ring-opening.

Multi-Step Synthesis via Spirocyclic Ring Construction

A more complex route involves constructing the spirocyclic framework from linear precursors. This approach, adapted from a patent for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, employs sequential protection, cyclization, and deprotection steps.

Stepwise Protocol:

  • Malonate Alkylation : React ethyl malonate with a bromoalkyl precursor in ethanol at 25–80°C for 5 hours to form a diester intermediate.
  • Borohydride Reduction : Treat the diester with lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hours) to yield a diol.
  • Sulfonylation : React the diol with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) to install a leaving group.
  • Cyclization : Use cesium carbonate in acetonitrile (25–90°C, 3 hours) to induce spiro ring formation via intramolecular nucleophilic substitution.
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane (25°C, 12 hours).
  • Reductive Deprotection : Remove protective groups with magnesium chips in methanol (25–80°C, 1 hour).

Critical Analysis:

  • Cyclization Efficiency : The use of cesium carbonate as a base facilitates high-yield ring closure (85–90% reported for analogous systems).
  • Stereochemical Control : The spiro[2.5]octane system’s strain may favor transannular interactions, necessitating precise temperature control during cyclization.

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Stereoselectivity
DMP Oxidation 73% High Moderate Moderate
Multi-Step Synthesis 40–50% Very High Low Low
Biocatalytic Oxidation 60–65% Moderate High High

Key Observations :

  • DMP Oxidation is optimal for small-scale synthesis due to its simplicity.
  • Biocatalytic Routes offer scalability and environmental benefits but require specialized enzyme handling.
  • Multi-Step Synthesis is less practical due to cumulative yield losses across seven steps.

Mechanistic Insights and Optimization Strategies

Oxidation Dynamics:

DMP-mediated oxidation proceeds via a hypervalent iodine intermediate, abstracting a hydride from the alcohol to form the ketone. Side reactions, such as epoxide formation, are mitigated by maintaining low temperatures during reagent addition.

Cyclization Challenges:

The spiro[2.5]octane system’s small ring size (2-membered) introduces significant strain, necessitating:

  • High-Dilution Conditions : To prevent intermolecular reactions.
  • Polar Aprotic Solvents : Acetonitrile enhances nucleophilicity of the attacking amine.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate has been investigated for its pharmacological properties. Its spirocyclic structure is reminiscent of many biologically active compounds, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurological disorders due to their ability to interact with biological targets such as enzymes and receptors .

Case Study: Anticancer Activity
In a study conducted by researchers at a leading pharmaceutical institute, derivatives of this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that some derivatives showed significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Synthetic Organic Chemistry

Building Block for Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it and create new compounds with desired properties. For example, it can be used to synthesize novel spirocyclic compounds that may have unique biological or physical properties .

Example of Synthesis
A notable synthesis route involves the reaction of this compound with various nucleophiles, leading to the formation of diverse functionalized derivatives. These derivatives can then be explored for various applications in drug development and materials science .

Materials Science

Functional Materials Development
The compound has potential applications in the development of functional materials, particularly in the field of organic electronics. Its structural characteristics may allow it to be incorporated into polymer matrices to enhance electrical conductivity or optical properties .

Research Insights
Recent studies have explored the incorporation of this compound into polymer systems, aiming to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The results indicate that materials containing this compound exhibit improved charge transport properties compared to traditional materials .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 6-oxo-4-azaspiro[25]octane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of both the tert-butyl ester and oxo functional groups

Biological Activity

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, with the CAS number 1101840-74-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • Purity : Typically around 97% in commercial preparations .

The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its ability to interact with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through antioxidant and anti-inflammatory mechanisms. These activities are crucial in mitigating oxidative stress and inflammation-related diseases.

Antioxidant Activity

Antioxidant properties are vital for preventing cellular damage caused by reactive oxygen species (ROS). Studies on related compounds suggest that they can effectively scavenge free radicals, thereby protecting cells from oxidative damage. For instance, the antioxidant activity of related spirocyclic compounds has been linked to their ability to modulate signaling pathways involved in oxidative stress responses .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The biological activity of this compound may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in the development of inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and apoptosis in various cell lines. For example, it has been shown to protect hepatoma cells from apoptosis induced by oxidative stress, suggesting a potential role in liver protection .

Case Study: HepG2 Cells

A notable study involved the treatment of HepG2 cells with tert-butyl hydroperoxide (tBHP), which induces oxidative stress. The protective effects of this compound were assessed by measuring cell viability and apoptosis markers. Results indicated that pretreatment with similar spirocyclic compounds significantly reduced cell death and restored mitochondrial function, highlighting their therapeutic potential against liver injuries induced by oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of ROS; protection against oxidative stress
Anti-inflammatoryInhibition of COX and LOX; reduction of cytokines
CytoprotectiveIncreased cell viability in HepG2 under oxidative stress

Q & A

Basic Research Questions

Q. What is the molecular structure of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate, and how do its functional groups influence reactivity?

  • Answer : The compound features a spirocyclic scaffold (4-azaspiro[2.5]octane) with a tert-butyl carbamate (Boc) group and a ketone. The Boc group provides steric protection for the amine, enhancing stability during synthesis, while the ketone enables nucleophilic additions or reductions. The spirocyclic structure imposes conformational constraints, affecting reactivity in ring-opening or cross-coupling reactions .

Q. What are standard protocols for safe handling and storage of this compound?

  • Answer :

  • Handling : Use nitrile gloves, avoid skin/eye contact, and work in a fume hood to prevent inhalation. Electrostatic discharge precautions are recommended .
  • Storage : Store refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., N₂) to prevent moisture absorption and degradation .

Q. Which purification methods are effective for isolating this compound?

  • Answer : Silica gel column chromatography with gradients of hexane:ethyl acetate (20:1 to 10:1) is commonly used. TLC (Rf = 0.29 in hexane:EtOAc 4:1) aids in monitoring purification. Recrystallization from dichloromethane/hexane mixtures can further enhance purity .

Q. How is the compound characterized spectroscopically?

  • Answer :

  • 1H/13C NMR : Peaks for tert-butyl (δ ~1.4 ppm, 9H), spirocyclic protons (δ 1.6–3.2 ppm), and ketone (δ ~210 ppm in 13C).
  • HRMS/FTIR : Confirm molecular weight (225.288 g/mol) and carbonyl stretches (~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be optimized using this compound?

  • Answer :

  • Catalytic Systems : Iridium-catalyzed asymmetric amination (e.g., allyl acetate coupling) achieves up to 95% enantiomeric excess (ee) under optimized conditions (70°C, DMF) .
  • Parameter Table :
ParameterOptimal ConditionImpact on ee
Catalyst Loading2–5 mol% Ir↑ Efficiency
Temperature70°C↑ Reaction Rate
SolventDMF↑ Solubility

Q. What mechanistic insights explain the reactivity of the spirocyclic scaffold in ring-opening reactions?

  • Answer : The strain in the spiro[2.5]octane system drives ring-opening via nucleophilic attack at the ketone or aziridine-like nitrogen. For example, Grignard reagents add to the ketone, while acidolysis of the Boc group exposes the amine for further functionalization. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How is this compound utilized in medicinal chemistry for drug discovery?

  • Answer : As a rigid scaffold, it serves as a core structure for kinase inhibitors or protease-targeting agents. The Boc group is deprotected in situ to generate free amines for coupling with pharmacophores (e.g., sulfonamides, heterocycles). In vitro assays can assess binding to targets like HDACs or proteasomes .

Q. What advanced techniques validate stereochemical outcomes in spirocyclic derivatives?

  • Answer :

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases resolve enantiomers.
  • X-ray Crystallography : Determines absolute configuration of crystalline intermediates.
  • VCD Spectroscopy : Correlates vibrational circular dichroism with computed spectra for non-crystalline samples .

Contradictions and Limitations

  • Safety Data : While some sources classify the compound as non-hazardous , others recommend stringent PPE (e.g., flame-retardant lab coats) due to unstudied toxicity . Researchers should treat it as potentially hazardous until further toxicological data is available .
  • Synthetic Yields : Reported yields vary (e.g., 98% in iridium-catalyzed reactions vs. lower yields in spirocyclic ring-opening). Optimization of protecting groups and catalysts is critical .

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